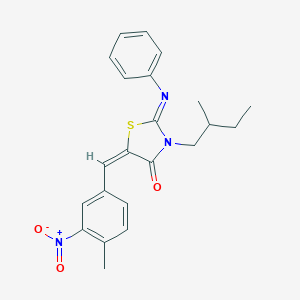
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
作用機序
The mechanism of action of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of various enzymes and proteins, including tyrosinase, acetylcholinesterase, and α-glucosidase. The compound has also been found to have a potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been found to have a potent antimicrobial activity against various bacteria and fungi. The compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, the compound has been found to have anticancer activity against various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of using 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure and properties. The compound has been found to have potent antimicrobial, antiviral, anticancer, and antioxidant properties, which make it a promising candidate for various scientific research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
将来の方向性
There are several future directions for the research and development of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the exploration of its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new derivatives and analogs of this compound with improved properties and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
合成法
The synthesis of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 3-nitro-4-methylbenzaldehyde and 2-methyl-1-butylamine. The reaction occurs in the presence of a suitable catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
科学的研究の応用
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, anticancer, and antioxidant properties. The compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
特性
製品名 |
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C22H23N3O3S |
分子量 |
409.5 g/mol |
IUPAC名 |
(5E)-3-(2-methylbutyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-4-15(2)14-24-21(26)20(29-22(24)23-18-8-6-5-7-9-18)13-17-11-10-16(3)19(12-17)25(27)28/h5-13,15H,4,14H2,1-3H3/b20-13+,23-22? |
InChIキー |
ZKXIBAPBUKLSKR-FTEWTSQZSA-N |
異性体SMILES |
CCC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
正規SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
![2-(2-{3-bromo-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B297532.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B297533.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297535.png)
![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)
![2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)
![4-(2,4-dichlorophenoxy)-N-{2-oxo-2-[2-(3-phenyl-2-propenylidene)hydrazino]ethyl}butanamide](/img/structure/B297545.png)
![N-(2-{2-[2-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B297546.png)
![2-(4-chlorophenoxy)-N-(2-{2-[4-(cyanomethoxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B297547.png)
![N-[2-(2-{4-chloro-3-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B297549.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide](/img/structure/B297550.png)
![N-{2-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B297551.png)